molecular formula C21H26N6O3 B227810 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide

1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide

Cat. No. B227810
M. Wt: 410.5 g/mol
InChI Key: GGSOMKTWECNDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide, also known as DMP-323, is a potent and selective inhibitor of the cGAS-STING pathway. This pathway is involved in the innate immune response and plays a critical role in the detection of viral and bacterial infections. DMP-323 has been shown to have potential therapeutic applications in the treatment of various autoimmune and inflammatory diseases.

Mechanism of Action

1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide exerts its therapeutic effects by inhibiting the cGAS-STING pathway, which is involved in the detection of cytosolic DNA and the activation of the innate immune response. This compound binds to the STING protein and prevents its activation, thereby reducing the production of pro-inflammatory cytokines and chemokines. This leads to a reduction in immune cell activation and inflammation, which is beneficial in the treatment of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on the cGAS-STING pathway, with minimal off-target effects. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of immune cells such as T cells and B cells. This compound has also been shown to be effective in reducing disease severity and improving clinical outcomes in animal models of autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

The main advantage of 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide is its selective and potent inhibitory effect on the cGAS-STING pathway, which makes it a valuable tool for studying the role of this pathway in various biological processes. However, the limited solubility of this compound in aqueous solutions can make it difficult to use in certain experimental systems. In addition, the high cost of synthesis and limited availability of this compound can be a limitation for some researchers.

Future Directions

There are several potential future directions for the study of 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide and the cGAS-STING pathway. One area of interest is the role of this pathway in the development of cancer and the potential therapeutic applications of this compound in cancer treatment. Another area of interest is the development of more potent and selective inhibitors of the cGAS-STING pathway, which could lead to the development of more effective treatments for autoimmune and inflammatory diseases. Finally, the study of the cGAS-STING pathway in the context of viral infections and the development of antiviral therapies is an area of active research.

Synthesis Methods

The synthesis of 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the purine ring system, which is achieved through a multistep process involving cyclization, oxidation, and reduction reactions. The final step involves the coupling of the purine ring system with the piperidine-4-carboxamide moiety to form this compound.

Scientific Research Applications

1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide has been extensively studied in various preclinical models of autoimmune and inflammatory diseases, including lupus, psoriasis, and rheumatoid arthritis. In these models, this compound has been shown to suppress the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of immune cells such as T cells and B cells. This compound has also been shown to be effective in reducing disease severity and improving clinical outcomes in animal models of these diseases.

properties

Molecular Formula

C21H26N6O3

Molecular Weight

410.5 g/mol

IUPAC Name

1-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxamide

InChI

InChI=1S/C21H26N6O3/c1-13-4-6-14(7-5-13)12-27-16-18(24(2)21(30)25(3)19(16)29)23-20(27)26-10-8-15(9-11-26)17(22)28/h4-7,15H,8-12H2,1-3H3,(H2,22,28)

InChI Key

GGSOMKTWECNDHZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)N(C3=O)C)C

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)N(C3=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.